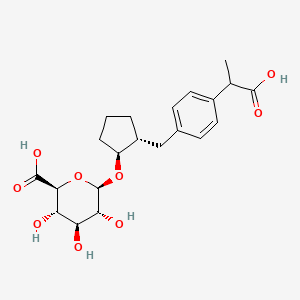
Hydroxyloxoprofen Alkoxy Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxyloxoprofen Alkoxy Glucuronide is a derivative of Loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its effectiveness in reducing inflammation and has been studied for its potential in reducing atherosclerosis in mice. The molecular formula of this compound is C21H28O9, and it has a molecular weight of 424.44 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxyloxoprofen Alkoxy Glucuronide involves the glucuronidation of Hydroxyloxoprofen. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the successful formation of the glucuronide compound .
Industrial Production Methods
Industrial production of this compound may involve continuous reactors for alkoxylation processes. These reactors are designed to handle the high reactivity of alkoxides and the significant heat involved in the reactions. The use of continuous reactors can enhance productivity and safety compared to traditional semi-batch systems .
化学反応の分析
Types of Reactions
Hydroxyloxoprofen Alkoxy Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and activity within biological systems .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions of this compound include its metabolites, which are crucial for its pharmacological activity. These metabolites are often more hydrophilic and can be easily excreted from the body .
科学的研究の応用
Hydroxyloxoprofen Alkoxy Glucuronide has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying glucuronidation processes and the synthesis of glucuronides.
Biology: Research has focused on its role in reducing inflammation and atherosclerosis in animal models.
Medicine: As a derivative of Loxoprofen, it is investigated for its potential therapeutic effects in treating pain and inflammation.
Industry: The compound’s synthesis and production methods are studied to improve industrial processes for producing glucuronides.
作用機序
Hydroxyloxoprofen Alkoxy Glucuronide exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the formation of various pain, fever, and inflammatory mediators. The compound itself is a prodrug and is metabolized to its active form, which is a potent and non-selective inhibitor of COX enzymes . This inhibition reduces the production of prostaglandins, prostacyclin, thromboxane, and arachidonic acid, leading to its anti-inflammatory and analgesic effects .
類似化合物との比較
Hydroxyloxoprofen Alkoxy Glucuronide can be compared with other glucuronide derivatives and NSAIDs:
Morphine-6-glucuronide: A pharmacologically active glucuronide known for its analgesic effects.
Propofol Glucuronide: Metabolized to its O-glucuronide form, which is significant in its pharmacokinetics.
Acyl Glucuronides: These compounds are known for their reactivity and potential toxicity, which is a consideration in drug development.
This compound is unique due to its specific anti-inflammatory properties and its role as a derivative of Loxoprofen, making it a valuable compound for further research and development.
特性
分子式 |
C21H28O9 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[(1S,2R)-2-[[4-(1-carboxyethyl)phenyl]methyl]cyclopentyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H28O9/c1-10(19(25)26)12-7-5-11(6-8-12)9-13-3-2-4-14(13)29-21-17(24)15(22)16(23)18(30-21)20(27)28/h5-8,10,13-18,21-24H,2-4,9H2,1H3,(H,25,26)(H,27,28)/t10?,13-,14+,15+,16+,17-,18+,21-/m1/s1 |
InChIキー |
MXLQRNMVELTPPH-AJRSJLOESA-N |
異性体SMILES |
CC(C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


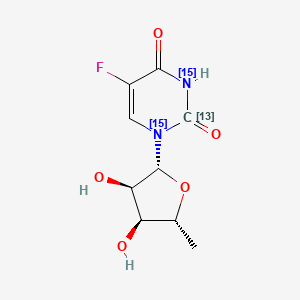
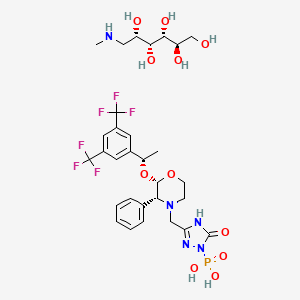
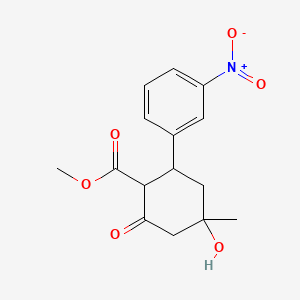
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
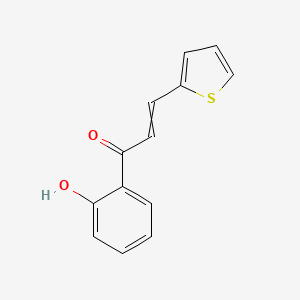
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)
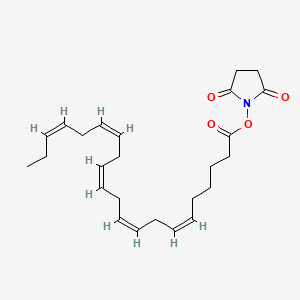

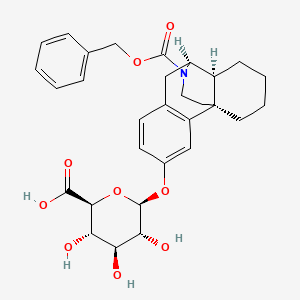


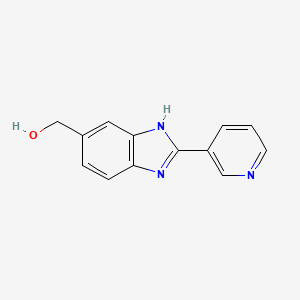
![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
